molecular formula C10H12O3 B186093 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol CAS No. 127264-09-9

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Cat. No.: B186093
CAS No.: 127264-09-9
M. Wt: 180.2 g/mol
InChI Key: ZWKJGSFAORXDED-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is an organic compound that features a benzodioxin ring fused with an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Introduction of the Ethanol Group: The benzodioxin intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces various reduced derivatives.

    Substitution: Produces substituted benzodioxin derivatives.

Scientific Research Applications

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may exert its effects by modulating oxidative stress pathways or interacting with specific enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A structurally similar compound with a benzodioxin ring but without the ethanol group.

    2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine: Another compound featuring the benzodioxin ring fused with an imidazo[1,2-a]pyridine moiety.

Uniqueness

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is unique due to the presence of the ethanol group, which imparts different chemical reactivity and potential applications compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKJGSFAORXDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599517
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127264-09-9
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BH3.THF (44 mL, 44 mmol, 1 M/THF) was added to a 0° C. solution of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid (3.419 g, 17.6 mmol) in THF (8.8 mL). The reaction was allowed to warm to room temperature and after 2 h, 20 mL H2O was added slowly by syringe. The resulting mixture was extracted with ethyl acetate, the organic portion was washed with brine, and then was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (3.059 g, 99%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
3.419 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
99%

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